N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14803301
InChI: InChI=1S/C15H14N4O3S/c1-19-11-6-4-3-5-9(11)10(7-13(19)20)14(21)16-15-18-17-12(23-15)8-22-2/h3-7H,8H2,1-2H3,(H,16,18,21)
SMILES:
Molecular Formula: C15H14N4O3S
Molecular Weight: 330.4 g/mol

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14803301

Molecular Formula: C15H14N4O3S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide -

Specification

Molecular Formula C15H14N4O3S
Molecular Weight 330.4 g/mol
IUPAC Name N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxoquinoline-4-carboxamide
Standard InChI InChI=1S/C15H14N4O3S/c1-19-11-6-4-3-5-9(11)10(7-13(19)20)14(21)16-15-18-17-12(23-15)8-22-2/h3-7H,8H2,1-2H3,(H,16,18,21)
Standard InChI Key IKZNZPGYURULTR-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NN=C(S3)COC

Introduction

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that combines a thiadiazole ring with a quinoline moiety. This structural combination is significant for its potential applications in medicinal chemistry due to the known biological activities of both thiadiazole and quinoline functional groups.

Biological Activities

Compounds containing thiadiazole and quinoline rings exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has shown potential in inhibiting bacterial growth and displaying cytotoxic effects against cancer cell lines. The mechanism of action is likely related to the disruption of cellular processes through interaction with specific biological targets.

Synthesis and Potential Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Its potential applications are vast due to its unique structural features, which enhance its biological activity profile compared to simpler analogs. This structural complexity may lead to more effective interactions with biological targets and improved therapeutic outcomes.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-(Methoxymethyl)-1,3,4-thiadiazol-2-aminoContains thiadiazole; potential for antimicrobial activityAntibacterial
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-aminoThiadiazole with phenyl substitution; known for similar activitiesAntifungal
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylateSimplified thiadiazole structure; used in synthetic pathwaysAntimicrobial
2-Amino-5-methyl-1,3,4-thiadiazoleBasic thiadiazole structure; versatile synthetic intermediateVarious biological activities

Research Findings and Future Directions

Research indicates that compounds with thiadiazole and quinoline rings exhibit significant biological activities. Studies on the interactions of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide with biological macromolecules are crucial for understanding its mechanism of action. Preliminary data suggest that this compound may inhibit specific enzymes or receptors involved in bacterial metabolism or cancer cell proliferation. Further in-depth studies are needed to fully explore its therapeutic potential.

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